

Mass Spectrum of Deuterated Dimethylcyclohexanone: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3,5-Dimethyl-d6-cyclohexanone-3,4,4,5-d4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mass spectrum of deuterated dimethylcyclohexanone, focusing on the fragmentation patterns and the underlying principles of mass spectrometry when applied to isotopically labeled compounds. This document is intended to be a core resource for professionals in research, science, and drug development who utilize mass spectrometry for structural elucidation and quantitative analysis.

Introduction

Deuterium labeling is a powerful technique in mass spectrometry, employed to trace fragmentation pathways, elucidate reaction mechanisms, and serve as an internal standard for quantitative analysis. The replacement of hydrogen with its heavier isotope, deuterium, induces a predictable mass shift in the molecular ion and its fragments, providing invaluable information for the structural characterization of complex molecules. This guide will delve into the mass spectral behavior of a deuterated dimethylcyclohexanone, offering insights into its fragmentation pathways and the experimental protocols for its analysis.

Mass Spectral Data of Deuterated 2-isopropyl-2,5-dimethylcyclohexanone

The following tables summarize the partial mass spectral data for 2-isopropyl-2,5-dimethylcyclohexanone and its deuterated analog. The data is adapted from the work of Kulkarni et al., who investigated the fragmentation of polyalkylcyclohexanones.[1] Deuteration at specific sites allows for a clearer understanding of the origin of various fragment ions.

Table 1: Partial Mass Spectrum of 2-isopropyl-2,5-dimethylcyclohexanone

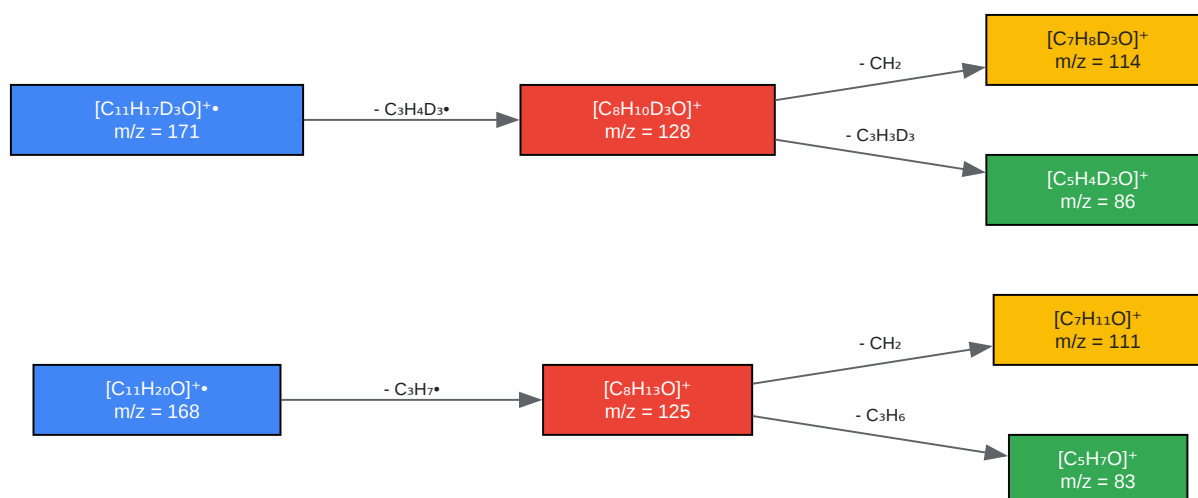
m/z	Relative Intensity (%)	Ion Formula (Proposed)
168	15	$[C_{11}H_{20}O]^+ \bullet$ (Molecular Ion)
153	5	$[C_{10}H_{17}O]^+$
125	100	$[C_8H_{13}O]^+$
111	20	$[C_7H_{11}O]^+$
83	30	$[C_5H_7O]^+$
69	40	$[C_5H_9]^+$
55	50	$[C_4H_7]^+$
43	60	$[C_3H_7]^+$

Table 2: Partial Mass Spectrum of 2-isopropyl-2,5-dimethylcyclohexanone-d₃ (deuterated at the isopropyl methyl groups)

m/z	Relative Intensity (%)	Ion Formula (Proposed)
171	12	$[\text{C}_{11}\text{H}_{17}\text{D}_3\text{O}]^{+\bullet}$ (Molecular Ion)
156	4	$[\text{C}_{10}\text{H}_{14}\text{D}_3\text{O}]^+$
128	100	$[\text{C}_8\text{H}_{10}\text{D}_3\text{O}]^+$
114	18	$[\text{C}_7\text{H}_8\text{D}_3\text{O}]^+$
86	28	$[\text{C}_5\text{H}_4\text{D}_3\text{O}]^+$
72	38	$[\text{C}_5\text{H}_6\text{D}_3]^+$
58	48	$[\text{C}_4\text{H}_4\text{D}_3]^+$
46	58	$[\text{C}_3\text{H}_4\text{D}_3]^+$

Fragmentation Pathway

The fragmentation of 2-isopropyl-2,5-dimethylcyclohexanone upon electron ionization is a complex process involving multiple bond cleavages and rearrangements. The use of deuterium labeling helps to elucidate these pathways. A key fragmentation is the McLafferty rearrangement, which is common for ketones.



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Fragmentation pathway of 2-isopropyl-2,5-dimethylcyclohexanone.

Experimental Protocols

The following is a generalized, modern protocol for the analysis of a deuterated dimethylcyclohexanone using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

- **Standard Solution Preparation:** Prepare a stock solution of the deuterated dimethylcyclohexanone in a high-purity volatile solvent such as dichloromethane or hexane at a concentration of 1 mg/mL.
- **Working Solution:** Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.
- **Internal Standard:** If quantitative analysis is required, add a known concentration of a suitable internal standard. For deuterated compounds, a non-deuterated analog or a different isotopologue can be used.^[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- **GC Column:** A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).
- **Carrier Gas:** Helium at a constant flow rate (e.g., 1.0 mL/min).
- **Inlet:**
 - **Mode:** Splitless or split (e.g., 20:1 split ratio).
 - **Temperature:** 250 °C.

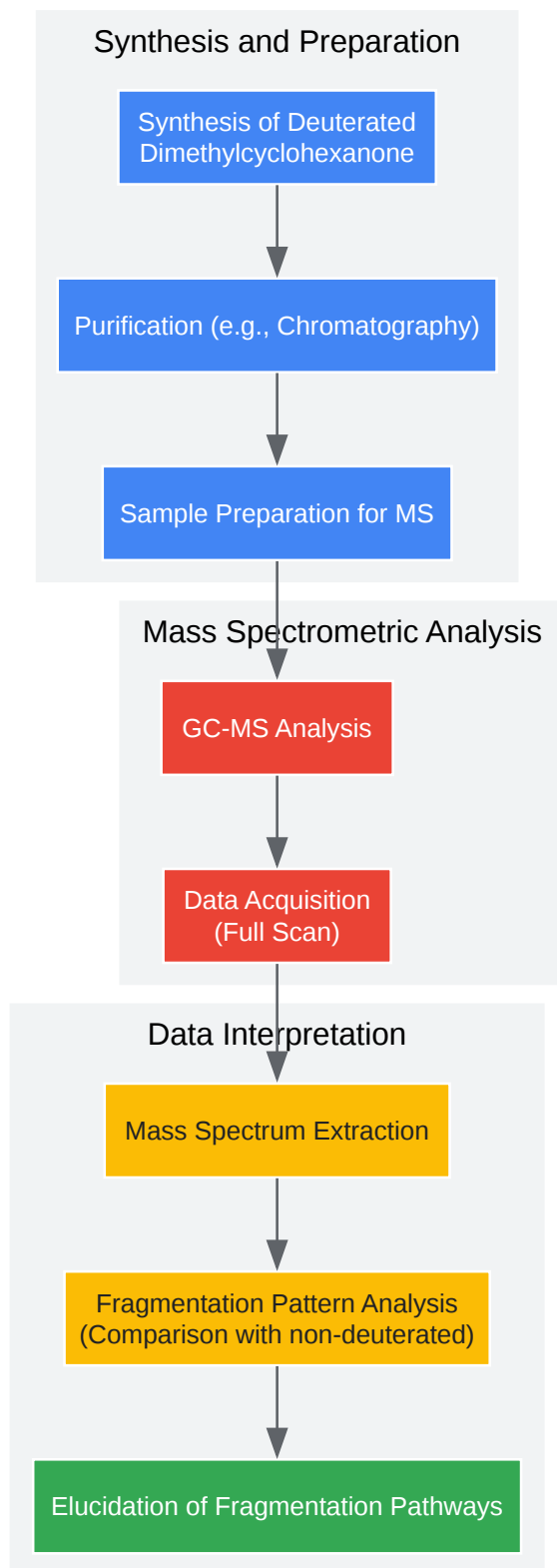
- Injection Volume: 1 μ L.
- Oven Temperature Program:
 - Initial Temperature: 50 $^{\circ}$ C, hold for 2 minutes.
 - Ramp: Increase to 250 $^{\circ}$ C at a rate of 10 $^{\circ}$ C/min.
 - Final Hold: Hold at 250 $^{\circ}$ C for 5 minutes.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI).
 - Ionization Energy: 70 eV.
 - Source Temperature: 230 $^{\circ}$ C.
 - Quadrupole Temperature: 150 $^{\circ}$ C.
 - Scan Range: m/z 40-300.
 - Scan Rate: 2 scans/second.

Data Analysis

- Peak Identification: Identify the chromatographic peak corresponding to the deuterated dimethylcyclohexanone based on its retention time.
- Mass Spectrum Extraction: Extract the mass spectrum from the identified peak.
- Fragmentation Analysis: Analyze the fragmentation pattern, noting the mass shifts of the molecular ion and key fragment ions compared to the non-deuterated analog.
- Library Matching: If available, compare the obtained spectrum with a spectral library for confirmation. Note that deuterated compounds may not be present in standard libraries.

Logical Workflow for Isotopic Analysis

The following diagram illustrates the logical workflow for the analysis and interpretation of the mass spectrum of a deuterated compound.



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References

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